Urea, N-butyl-N'-(dichlorophenyl)-N-methyl-
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Overview
Description
Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- is a compound belonging to the class of N-substituted ureas. These compounds are characterized by the substitution of one or more hydrogen atoms in the urea molecule with alkyl or aryl groups. This particular compound has a dichlorophenyl group, a butyl group, and a methyl group attached to the nitrogen atoms of the urea molecule. N-substituted ureas are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-butyl-N’-(dichlorophenyl)-N-methyl-, can be achieved through several methods. One common method involves the reaction of isocyanates or carbamoyl chlorides with amines. For instance, the desired isocyanate can be generated by reacting the corresponding amine with phosgene, which is then reacted with another amine to form the N-substituted urea . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents, which is a more environmentally friendly approach .
Industrial Production Methods
Industrial production of N-substituted ureas often involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, efficiency, and environmental impact. The reaction conditions are optimized to achieve high yields and purity, and the processes are designed to be scalable for commercial production .
Chemical Reactions Analysis
Types of Reactions
Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may occur at room temperature under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- has several scientific research applications, including:
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological or chemical outcome .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- include other N-substituted ureas, such as:
- N-butyl-N’-(chlorophenyl)-N-methylurea
- N-butyl-N’-(bromophenyl)-N-methylurea
- N-butyl-N’-(fluorophenyl)-N-methylurea
Uniqueness
The uniqueness of Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Urea, N-butyl-N'-(dichlorophenyl)-N-methyl-, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This article explores the compound's biological activity, including its herbicidal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆Cl₂N₂O
- Average Mass : 275.17 g/mol
- CAS Number : 192830-38-9
The compound features a butyl group, a dichlorophenyl moiety, and a methyl group attached to the nitrogen atoms, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
Herbicidal Properties
Research indicates that urea derivatives, including N-butyl-N'-(dichlorophenyl)-N-methyl-, exhibit herbicidal activity by disrupting plant growth mechanisms. These compounds may act by inhibiting photosynthesis or interfering with hormonal signaling pathways in plants. For instance, similar compounds have been shown to inhibit the enzyme urease, which is crucial for nitrogen metabolism in plants .
The biological activity of N-butyl-N'-(dichlorophenyl)-N-methyl- can be attributed to several mechanisms:
- Inhibition of Photosynthesis : Compounds with similar structures have been found to disrupt the photosynthetic process in plants.
- Hormonal Disruption : These compounds may interfere with plant hormones that regulate growth and development.
- Urease Inhibition : By inhibiting urease, N-butyl-N'-(dichlorophenyl)-N-methyl- can affect nitrogen utilization in plants .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of N-butyl-N'-(dichlorophenyl)-N-methyl- relative to other urea derivatives:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1-Tert-butyl-3-(2,4-dichlorophenyl)urea | Tert-butyl group instead of butyl | Exhibits different herbicidal activity |
N,N-Dimethylurea | Dimethyl groups on nitrogen | Known for solubility properties |
N-Phenyl-N'-methylurea | Phenyl instead of dichlorophenyl | Often used in pharmaceuticals |
N,N-Diethylurea | Ethyl groups instead of butyl | Commonly used in agricultural applications |
This table underscores how specific substituents influence the biological activity and chemical reactivity of urea derivatives .
Cytotoxicity and Regenerative Proliferation
A study on diuron, a related urea herbicide, demonstrated its carcinogenic potential in rats at high dietary levels. The proposed mode of action involved urothelial cytotoxicity leading to regenerative cell proliferation. While not directly related to N-butyl-N'-(dichlorophenyl)-N-methyl-, this study provides insights into the potential cytotoxic effects that similar compounds may exhibit .
Insecticidal Activity
Another investigation into alkylated urea derivatives revealed significant insecticidal activities against lepidopterous insects. These findings suggest that urea compounds can be effective in pest management strategies while also highlighting the need for further research into their environmental impact .
Environmental Impact and Safety Considerations
The use of herbicides like N-butyl-N'-(dichlorophenyl)-N-methyl- raises concerns about their environmental impact. Studies focusing on the interaction of such compounds with soil microorganisms indicate that while they can effectively control weeds, their long-term effects on soil health and biodiversity require careful evaluation .
Properties
CAS No. |
192830-38-9 |
---|---|
Molecular Formula |
C12H16Cl2N2O |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
1-butyl-3-(2,3-dichlorophenyl)-1-methylurea |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-4-8-16(2)12(17)15-10-7-5-6-9(13)11(10)14/h5-7H,3-4,8H2,1-2H3,(H,15,17) |
InChI Key |
VRJUXTVBCGNQII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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